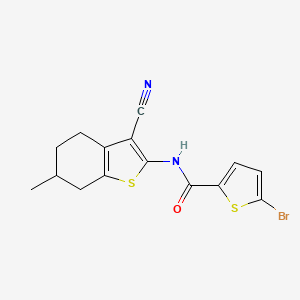![molecular formula C20H24N2O4S B4184292 3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4184292.png)
3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to 3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, involves multi-step chemical reactions that typically include chlorination, ammonolysis, condensation, and purification processes. The optimized synthetic pathways ensure high yields and purity of the final product, as seen in the synthesis of related sulfonamide compounds (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been elucidated through various spectroscopic and crystallographic methods, revealing detailed information about their geometric and electronic configurations. Advanced techniques like X-ray diffraction and NMR spectroscopy have been employed to confirm the molecular structures, showcasing the importance of structural analysis in understanding the compound's chemical behavior and biological activity (Akkurt et al., 2003).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including deprotonation and hydrolysis, influenced by factors like pH and temperature. These reactions are critical for understanding the stability and reactivity of the compounds under different environmental conditions. The kinetics of these reactions provide insights into the compound's behavior in biological systems, offering clues to their mechanism of action (Muszalska, 2004).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in medicinal chemistry. These properties are determined through comprehensive analytical techniques, contributing to the compound's characterization and its suitability for further pharmaceutical development (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, including reactivity, stability, and interaction with biological molecules, are central to its pharmacological profile. Studies on related sulfonamide compounds have highlighted their ability to interact with cellular targets, influencing cell cycle dynamics and exhibiting potent antitumor activities. These interactions are often explored through molecular docking studies, which predict the binding affinity and mode of action of the compounds within biological systems (Revathi H et al., 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-9-4-16(5-10-18)6-13-20(23)21-17-7-11-19(12-8-17)27(24,25)22-14-2-3-15-22/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIAQVIABHDCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184217.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184224.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4184230.png)
![4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184257.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)
![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)

![ethyl N-[(5-methyl-3-thienyl)carbonyl]glycinate](/img/structure/B4184282.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4184286.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4184290.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4184305.png)
![isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4184313.png)